REACTION_SMILES
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[CH2:17]([N:18]([CH2:19][CH3:20])[c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1)[CH3:27].[NH2:1][c:2]1[nH:3][c:4](=[O:16])[cH:5][c:6](-[c:8]2[cH:9][c:10]([C:11]#[N:12])[cH:13][cH:14][cH:15]2)[n:7]1.[OH2:28].[P:29]([Cl:30])([Cl:31])([Cl:32])=[O:33]>>[NH2:1][c:2]1[n:3][c:4]([Cl:31])[cH:5][c:6](-[c:8]2[cH:9][c:10]([C:11]#[N:12])[cH:13][cH:14][cH:15]2)[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cccc(-c2cc(=O)[nH]c(N)n2)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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N#Cc1cccc(-c2cc(Cl)nc(N)n2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |